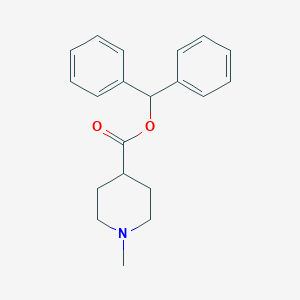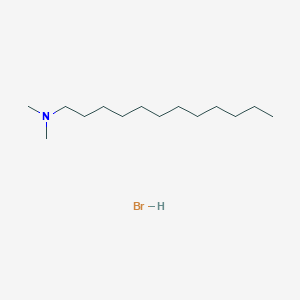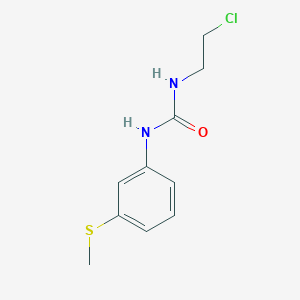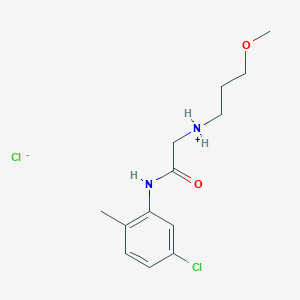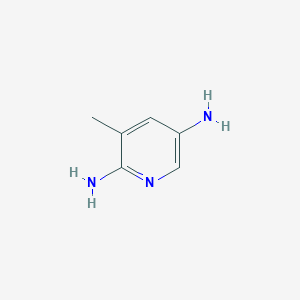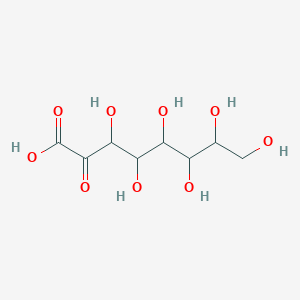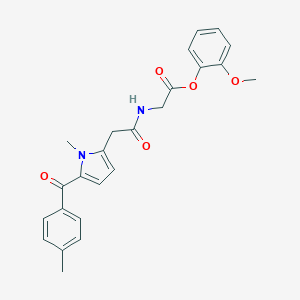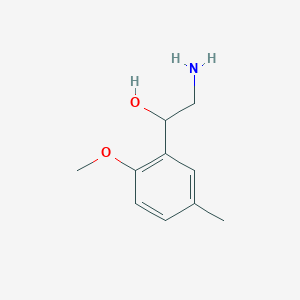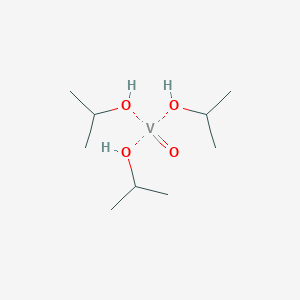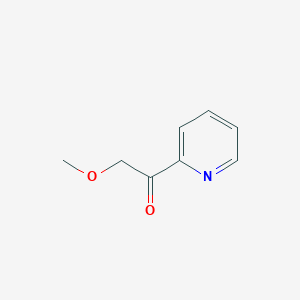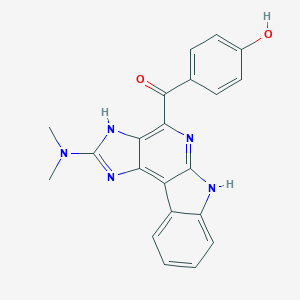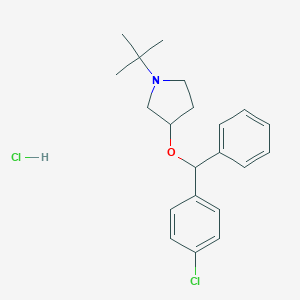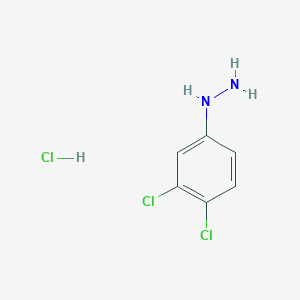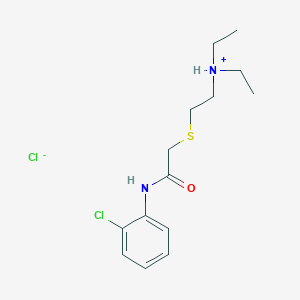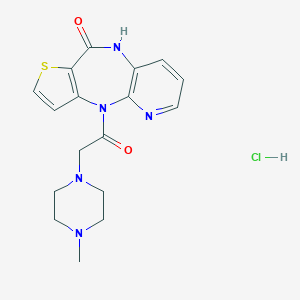
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a chemical compound that has been extensively studied for its potential in scientific research applications.
作用机制
The mechanism of action of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation, or by modulating the activity of neurotransmitters in the brain (Li et al., 2015; Chen et al., 2016).
生化和生理效应
Studies have shown that 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion (Li et al., 2015). In addition, it has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which may contribute to its neuroprotective effects (Chen et al., 2016).
实验室实验的优点和局限性
One advantage of using 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride in lab experiments is its potential as a novel anti-cancer agent. However, its mechanism of action and potential side effects are not fully understood, which may limit its use in certain experimental settings.
未来方向
Future research on 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride could focus on further elucidating its mechanism of action, as well as exploring its potential as a treatment for other neurological disorders, such as Alzheimer's disease. In addition, studies could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects.
In conclusion, 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride is a promising compound that has shown potential as an anti-cancer agent and neuroprotective agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成方法
The synthesis of 1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride involves the reaction of 4-methylpiperazine with 2-mercaptothiophene-3-carboxylic acid, followed by cyclization with ethyl chloroformate and reaction with 2-amino-5-chloropyridine. The resulting compound is then acylated with acetic anhydride to yield the final product (Xu et al., 2014).
科学研究应用
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride has been studied for its potential as an anti-cancer agent, as well as its effects on the central nervous system. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (Li et al., 2015). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (Chen et al., 2016).
属性
CAS 编号 |
107831-45-8 |
|---|---|
产品名称 |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4-methyl-1-piperazinyl)acetyl)-, monohydrochloride |
分子式 |
C17H20ClN5O2S |
分子量 |
393.9 g/mol |
IUPAC 名称 |
2-[2-(4-methylpiperazin-1-yl)acetyl]-6-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-20-6-8-21(9-7-20)11-14(23)22-13-4-10-25-15(13)17(24)19-12-3-2-5-18-16(12)22;/h2-5,10H,6-9,11H2,1H3,(H,19,24);1H |
InChI 键 |
GCLGGAXKNSXIHE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
规范 SMILES |
CN1CCN(CC1)CC(=O)N2C3=C(C(=O)NC4=C2N=CC=C4)SC=C3.Cl |
其他 CAS 编号 |
107831-45-8 |
同义词 |
1OH-Pyrido(3,2-d)thieno(3,2-e)(1,4)-diazepin-10-one, 4,9-dihydro-4-((4 -methyl-1-piperazinyl)acetyl)-, monohydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



